Navigating the Spectral Landscape of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one: A Predictive ¹H and ¹³C NMR Technical Guide
Navigating the Spectral Landscape of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one: A Predictive ¹H and ¹³C NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is a vital structural motif in the synthesis of numerous biologically active compounds and complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one. In the absence of direct experimental data in publicly accessible literature, this guide leverages established NMR principles and spectral data from closely related analogues, such as 1,4-Dioxaspiro[4.5]decan-8-one, to forecast the chemical shifts, coupling constants, and multiplicities. This predictive approach offers a robust framework for researchers working with this and similar spirocyclic systems.
Introduction: The Significance of Spirocyclic Ketones
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent in a wide array of natural products and pharmaceutical agents.[1][2] The rigid, three-dimensional arrangement of these molecules often imparts unique biological activities and desirable pharmacokinetic properties. 1,4-Dioxaspiro[4.5]decan-8-one and its derivatives are particularly valuable synthetic intermediates, offering a protected ketone functionality that allows for selective chemical transformations at other positions of the cyclohexane ring.[3][4] The introduction of a bromine atom at the C-7 position, adjacent to the carbonyl group, significantly influences the electronic environment of the molecule, making NMR spectroscopy an indispensable tool for its characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is predicted to exhibit a series of signals corresponding to the protons of the ethylenedioxy group and the substituted cyclohexane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms, as well as the anisotropic effect of the carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data for 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 4.30 | dd | J = 12.5, 4.5 | H-7 |
| ~ 4.00 | m | O-CH₂-CH₂-O | |
| ~ 2.80 | ddd | J = 14.0, 12.5, 6.0 | H-6ax |
| ~ 2.60 | ddd | J = 14.0, 4.5, 2.0 | H-6eq |
| ~ 2.50 | m | H-9ax, H-10ax | |
| ~ 2.10 | m | H-9eq, H-10eq |
Note: These are predicted values and may vary based on experimental conditions.
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
-
H-7: The proton at the C-7 position, being attached to the same carbon as the electronegative bromine atom, is expected to be the most deshielded among the aliphatic protons and will appear at the lowest field (~4.30 ppm). It will be split by the two adjacent protons at C-6, resulting in a doublet of doublets (dd).
-
O-CH₂-CH₂-O Protons: The four protons of the ethylenedioxy group are chemically equivalent due to rapid conformational averaging and are expected to appear as a multiplet around 4.00 ppm.
-
H-6 Protons: The two protons at the C-6 position are diastereotopic. The axial proton (H-6ax) will experience a larger diaxial coupling with H-7, while the equatorial proton (H-6eq) will have a smaller equatorial-axial coupling. Both will also exhibit geminal coupling. This will result in complex multiplets, predicted here as doublets of doublets of doublets (ddd).
-
H-9 and H-10 Protons: The protons on the other side of the spiro-carbon are also diastereotopic and will appear as complex multiplets in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the attached functional groups.
Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205.0 | C-8 (C=O) |
| ~ 108.0 | C-5 (Spiro-C) |
| ~ 65.0 | O-CH₂-CH₂-O |
| ~ 50.0 | C-7 (CH-Br) |
| ~ 40.0 | C-6 (CH₂) |
| ~ 35.0 | C-9, C-10 (CH₂) |
Note: These are predicted values and may vary based on experimental conditions.
Rationale for Predicted ¹³C Chemical Shifts
-
C-8 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon and is expected to appear at a very low field, around 205.0 ppm.
-
C-5 (Spiro Carbon): The spiro carbon, being bonded to two oxygen atoms, will be significantly deshielded and is predicted to appear around 108.0 ppm.
-
O-CH₂-CH₂-O Carbons: The two carbons of the ethylenedioxy group are equivalent and will appear in the region typical for carbons attached to oxygen, around 65.0 ppm.
-
C-7 (CH-Br): The carbon bearing the bromine atom will be deshielded due to the electronegativity of the halogen and is predicted to have a chemical shift of approximately 50.0 ppm.
-
C-6, C-9, and C-10: The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum, with their exact chemical shifts influenced by their proximity to the carbonyl and bromo groups.
Experimental Protocols
To acquire high-quality NMR spectra for 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one, the following experimental protocol is recommended.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
-
Acquire the NMR spectra on a 500 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a 30° pulse width.
-
Set the relaxation delay to 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the structure of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one and the predicted NMR correlations.
Caption: Molecular structure of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one with atom numbering.
Caption: Predicted key ¹H-¹H coupling interactions in 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one. By leveraging fundamental NMR principles and data from analogous structures, we have forecasted the key spectral features of this important synthetic intermediate. The provided protocols and visualizations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently identify and characterize this and related spirocyclic compounds. The predictions herein should be validated with experimental data as it becomes available.
References
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]
-
J-Global. (n.d.). 6-Bromo-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from [Link]
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Pure. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
PubMed. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
